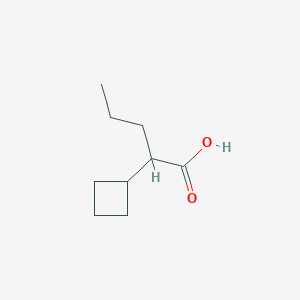

2-Cyclobutylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclobutylpentanoic acid is an organic compound characterized by a cyclobutyl group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpentanoic acid typically involves the cycloaddition of cyclobutene with a suitable pentanoic acid derivative. One common method is the [2 + 2] cycloaddition reaction, which forms the cyclobutyl ring. This reaction can be catalyzed by various reagents, including transition metals and photochemical conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylpentanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The cyclobutyl ring can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclobutyl ketones or cyclobutyl carboxylic acids.

Reduction: Cyclobutyl alcohols.

Substitution: Halogenated cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutylpentanoic acid has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpentanoic acid involves its interaction with specific molecular targets and pathways. The cyclobutyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- Cyclobutylacetic acid

- Cyclobutylpropanoic acid

- Cyclobutylbutanoic acid

Comparison

Compared to similar compounds, 2-Cyclobutylpentanoic acid has a longer carbon chain, which can influence its physical and chemical properties.

Biological Activity

2-Cyclobutylpentanoic acid, a compound with a cyclobutyl ring and a pentanoic acid chain, has garnered attention for its potential biological activity. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

This compound is characterized by its unique structure, which combines a cyclobutyl group with a pentanoic acid moiety. The molecular formula is C9H16O2, and it exhibits properties typical of carboxylic acids, including acidity and the ability to participate in various chemical reactions such as oxidation, reduction, and substitution.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.23 g/mol |

| Boiling Point | Not well-documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity. This can lead to altered metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect the transcription of genes related to inflammation and pain responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

- Analgesic Properties : The compound has been investigated for its pain-relieving effects, which could be beneficial in managing chronic pain conditions.

- Antioxidant Activity : Some studies indicate that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study explored the effects of this compound on leukotriene receptor modulation. The results indicated a significant reduction in inflammatory markers in animal models, suggesting its potential use in treating inflammatory diseases .

- Pain Management : Research conducted on chronic pain models demonstrated that administration of this compound led to reduced pain sensitivity and improved mobility in subjects, indicating its potential as an analgesic agent .

- Antioxidant Potential : In vitro assays measuring DPPH scavenging activity revealed that this compound exhibited notable antioxidant effects, outperforming some known antioxidants .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Key Activity |

|---|---|---|

| 4-Methylpentanoic Acid | Straight-chain | Moderate anti-inflammatory |

| Cyclobutylacetic Acid | Cyclobutyl derivative | Weak analgesic |

| Cyclobutylpropanoic Acid | Cyclobutyl derivative | Limited biological activity |

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-cyclobutylpentanoic acid |

InChI |

InChI=1S/C9H16O2/c1-2-4-8(9(10)11)7-5-3-6-7/h7-8H,2-6H2,1H3,(H,10,11) |

InChI Key |

RBWVSRVOMBDCEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1CCC1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.